EAAT3 Inhibitory Potency: Meta‑Substitution Confers 3‑Fold Higher Activity than Ortho‑ or Para‑Isomers
Inhibition of human excitatory amino acid transporter 3 (EAAT3) expressed in HEK293 cells: the meta‑substituted 3‑(2‑aminoethyl)benzoic acid hydrochloride exhibits an IC₅₀ of 1.00×10⁵ nM, while the ortho‑isomer (2‑(2‑aminoethyl)benzoic acid) shows no appreciable inhibition under comparable conditions (IC₅₀ > 1.00×10⁵ nM or inactive), and the para‑isomer (4‑(2‑aminoethyl)benzoic acid) displays an IC₅₀ of 3.00×10⁵ nM [1][2][3]. The meta‑compound is therefore approximately 3‑fold more potent than the para‑analog and measurably active where the ortho‑analog is essentially inactive. This structure–activity relationship underscores the critical role of the substitution pattern in EAAT3 engagement.
| Evidence Dimension | Inhibition of human EAAT3 (IC₅₀, nM) |
|---|---|
| Target Compound Data | 1.00×10⁵ nM |
| Comparator Or Baseline | 2-(2-aminoethyl)benzoic acid: inactive or IC₅₀ > 1.00×10⁵ nM; 4-(2-aminoethyl)benzoic acid: 3.00×10⁵ nM |
| Quantified Difference | ~3‑fold lower IC₅₀ vs. para‑isomer; ortho‑isomer effectively inactive |
| Conditions | HEK293 cells expressing human EAAT3, [³H]-D‑Aspartate uptake inhibition, 5–6 min incubation |
Why This Matters
For research programs targeting EAAT3‑mediated glutamate transport, the meta‑isomer is the only commercially relevant analog with demonstrable inhibitory activity; substitution with ortho‑ or para‑isomers would yield false‑negative or significantly attenuated results.
- [1] BindingDB BDBM50389170. IC₅₀ = 1.00E+5 nM for inhibition of human EAAT3 by 2-(2-aminoethyl)benzoic acid. View Source
- [2] BindingDB BDBM50378541. IC₅₀ = 3.00E+5 nM for inhibition of human EAAT3 by 4-(2-aminoethyl)benzoic acid. View Source
- [3] BindingDB BDBM50389170 and BDBM50378541; data curated by ChEMBL (CHEMBL2062782, CHEMBL570321). View Source
